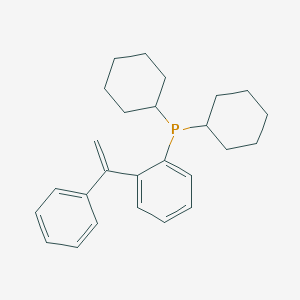![molecular formula C32H40P2 B12883464 Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]- CAS No. 850894-39-2](/img/structure/B12883464.png)
Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is a complex organophosphorus compound with the molecular formula C32H40P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine typically involves the reaction of dicyclohexylphosphine with a benzyl halide derivative in the presence of a base. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include halides, bases, and oxidizing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .
Aplicaciones Científicas De Investigación
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: Its coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be difficult to achieve .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups instead of two cyclohexyl and one benzyl group.
Diphenylphosphinoethane: A bidentate ligand with different spatial arrangement and electronic properties.
Uniqueness
Dicyclohexyl(2-((Diphenylphosphino)methyl)benzyl)phosphine is unique due to its specific combination of steric bulk and electronic properties, which can influence the reactivity and selectivity of its metal complexes in catalytic processes .
Propiedades
Número CAS |
850894-39-2 |
|---|---|
Fórmula molecular |
C32H40P2 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[[2-(diphenylphosphanylmethyl)phenyl]methyl]phosphane |
InChI |
InChI=1S/C32H40P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-2,5-8,13-20,31-32H,3-4,9-12,21-26H2 |
Clave InChI |
NANANDSCJFKRTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)

![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
